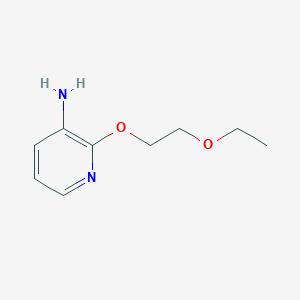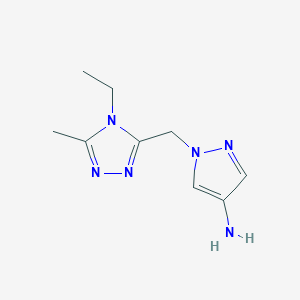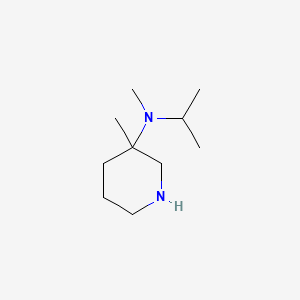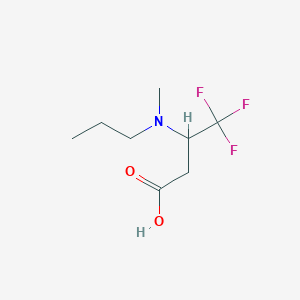
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is an organic compound with the molecular formula C8H14F3NO2. This compound is characterized by the presence of trifluoromethyl and amino groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanoic acid and methyl(propyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- Butanoic acid, 3-methyl-, propyl ester
- Butanoic acid, 3-methyl-
Uniqueness
4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is unique due to the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and potential biological activity that makes it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H14F3NO2 |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-[methyl(propyl)amino]butanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-3-4-12(2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KAOBSLORRHZKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)C(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


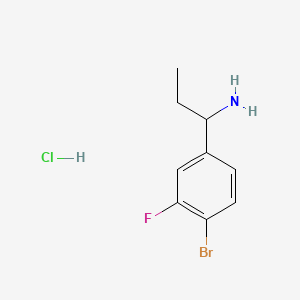
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
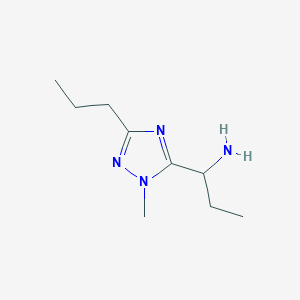
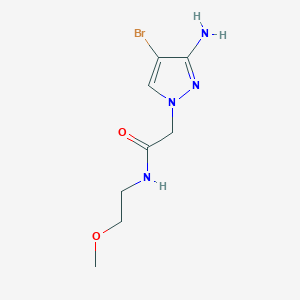
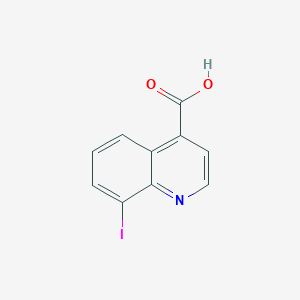
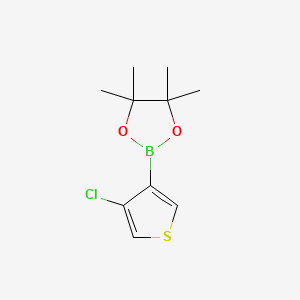
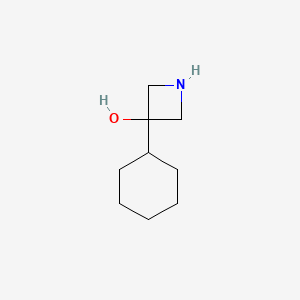

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
